Lycopene-d6
Description
Lycopene-d6 is a deuterated isotopologue of lycopene, a carotenoid pigment found in tomatoes and other red fruits. Deuterated compounds like this compound are synthesized by replacing six hydrogen atoms with deuterium (²H) at specific molecular positions. This modification enhances its utility in quantitative analytical methods, such as mass spectrometry (MS), where it serves as an internal standard to improve the precision of lycopene quantification in biological matrices . The deuterated form retains the biological relevance of lycopene while offering distinct physicochemical advantages for research applications.
Properties
Molecular Formula |
C₄₀H₅₀D₆ |
|---|---|
Molecular Weight |
542.91 |
Synonyms |
ψ,ψ-Carotene-d6; all-trans-Lycopene-d6; C.I. 75125-d6; Lyco Vit-d6; Lycopene 7-d6; Lycored-d6; NSC 407322-d6; Redivivo-d6; all-trans-Lycopene-d6; trans-Lycopene-d6; _x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lycopene vs. Lycopene-d6
While lycopene and this compound share identical molecular structures except for isotopic substitution, key differences include:
| Property | Lycopene | This compound |
|---|---|---|
| Molecular Weight | 536.87 g/mol | 542.93 g/mol |
| Isotopic Composition | Natural abundance (¹H) | Six deuterium atoms (²H) |
| Stability in Analysis | Subject to matrix effects | Minimizes ion suppression in MS |
| Applications | Dietary supplements | Internal standard in research |
This compound’s isotopic labeling allows for precise differentiation from endogenous lycopene during MS analysis, reducing variability in pharmacokinetic and metabolic studies .
Other Carotenoids: β-Carotene and Lutein
β-carotene and lutein are structurally analogous carotenoids but differ in functional groups and biological pathways:
| Property | Lycopene | β-Carotene | Lutein |
|---|---|---|---|
| Oxygenation | Non-oxygenated | Non-oxygenated | Oxygenated (hydroxyl groups) |
| Bioactivity | Antioxidant, anti-cancer | Provitamin A, antioxidant | Eye health, anti-inflammatory |
| Deuterated Forms | This compound | β-Carotene-d8 | Lutein-d4 |
Comparison with Functionally Similar Deuterated Compounds
Role in Analytical Chemistry
This compound is functionally comparable to other deuterated internal standards, such as Vitamin E-d6 and Retinol-d4, which are used to quantify fat-soluble vitamins. However, lycopene’s conjugated polyene structure necessitates distinct extraction protocols (e.g., solid-phase extraction) to avoid degradation during sample preparation .
Detection Limits and Recovery Rates
Studies using this compound report recovery rates of 92–98% in human plasma, outperforming non-deuterated lycopene (recovery: 75–85%) due to reduced interference from isotopic overlap . In contrast, deuterated Vitamin E-d6 achieves similar recovery (90–95%) but requires higher ionization voltages in MS, increasing operational costs .
Research Findings and Gaps
Key Studies
- In Vitro vs. In Vivo Utility : this compound has been critical in validating lycopene’s bioavailability in human trials, addressing limitations of in vitro models that overestimate absorption rates .
- Cancer Research: A 2021 review noted that lycopene’s anti-metastatic effects, observed in vitro, require validation using deuterated forms in animal models to account for metabolic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
